molecular formula C22H17F2N3O2S2 B2425061 N-(2,5-difluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260993-79-0

N-(2,5-difluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2425061
CAS RN: 1260993-79-0
M. Wt: 457.51
InChI Key: RLDGPVMUXYJPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,5-difluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” is a chemical compound with the molecular formula C22H17F2N3O2S2. It has an average mass of 457.516 Da and a monoisotopic mass of 457.073029 Da .

Scientific Research Applications

Dual Inhibitors for Biomedical Research

Research has shown that thieno[2,3-d]pyrimidine derivatives, closely related to the chemical structure of interest, exhibit potent dual inhibitory activities against key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making these compounds valuable for cancer research and therapy. For example, a study highlighted the synthesis of compounds as potential dual inhibitors, with one being notably potent against both human TS and DHFR. This dual inhibitory capability suggests applications in designing cancer therapeutic agents (Gangjee et al., 2008).

Radioligand Development for Neurological Research

Another application involves the development of radioligands for imaging specific brain receptors, indicating potential in neurological research and diagnostic applications. Although not the exact compound, a closely related series of pyrazolo[1,5-a]pyrimidineacetamides, including radiolabeled derivatives, have been reported as selective ligands for the translocator protein (18 kDa), a marker for neuroinflammation and brain tissue damage (Dollé et al., 2008).

Development of Antimicrobial Agents

Compounds with a thieno[2,3-d]pyrimidine scaffold have been investigated for their antimicrobial properties. For instance, derivatives were evaluated for their in vitro antibacterial activity against various pathogenic bacteria. This research avenue is crucial for discovering new antibiotics to combat resistant bacterial strains, underscoring the potential of such compounds in contributing to public health (Aggarwal et al., 2014).

Advanced Material Science Applications

In the realm of material science, derivatives of thieno[2,3-d]pyrimidines have been explored for their potential in creating high-performance polymers. These polymers exhibit desirable properties such as high thermal stability and optical transparency, making them suitable for various technological applications, including electronics and aerospace (Huang et al., 2019).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O2S2/c1-12-3-6-18(13(2)9-12)27-21(29)20-16(7-8-30-20)26-22(27)31-11-19(28)25-17-10-14(23)4-5-15(17)24/h3-10H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDGPVMUXYJPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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